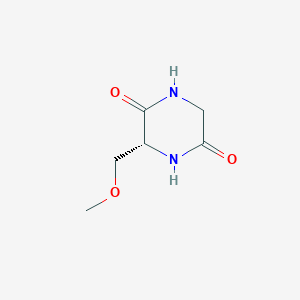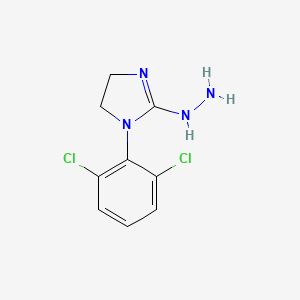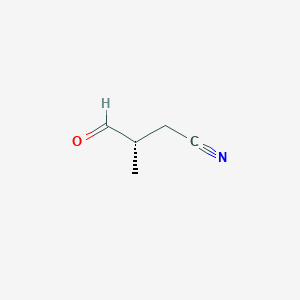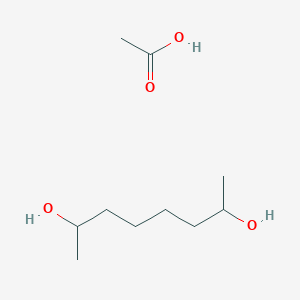
Acetic acid;octane-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;octane-2,7-diol is an organic compound that combines the properties of acetic acid and octane-2,7-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. Octane-2,7-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to an octane chain. The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octane-2,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide or potassium permanganate to add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic hydrogenation of octane-2,7-dione, followed by esterification with acetic acid. This process requires precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;octane-2,7-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO₄), potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Acetic acid;octane-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;octane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity . The carboxyl group of acetic acid can participate in acid-base reactions, altering the pH and ionic balance of the environment .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups attached to a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups attached to a three-carbon chain.
Butane-1,4-diol: A diol with two hydroxyl groups attached to a four-carbon chain.
Uniqueness
Acetic acid;octane-2,7-diol is unique due to its combination of a carboxyl group and two hydroxyl groups on an eight-carbon chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
Propiedades
Número CAS |
652973-62-1 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
acetic acid;octane-2,7-diol |
InChI |
InChI=1S/C8H18O2.C2H4O2/c1-7(9)5-3-4-6-8(2)10;1-2(3)4/h7-10H,3-6H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
UOJHNXGBDDEVEY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC(C)O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



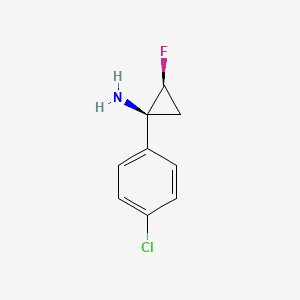
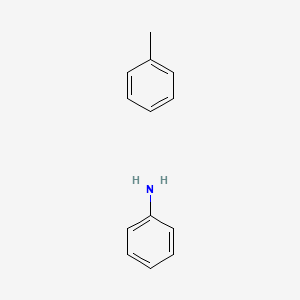
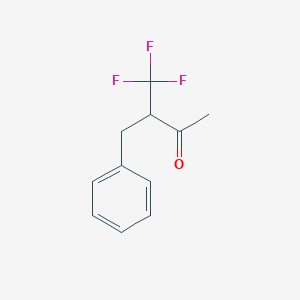
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)


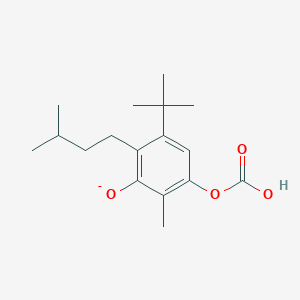

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

